molecular formula C18H17ClFN3S B10966368 3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B10966368
M. Wt: 361.9 g/mol
InChI Key: IMJOSXGSABFDHR-UHFFFAOYSA-N
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Description

3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl and ethyl groups: These groups are introduced through alkylation reactions.

    Attachment of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable sulfanyl reagent.

    Chlorination and fluorination:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Compared to these compounds, 3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H17ClFN3S

Molecular Weight

361.9 g/mol

IUPAC Name

3-benzyl-5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H17ClFN3S/c1-2-23-17(10-13-6-4-3-5-7-13)21-22-18(23)24-12-14-8-9-15(20)11-16(14)19/h3-9,11H,2,10,12H2,1H3

InChI Key

IMJOSXGSABFDHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)CC3=CC=CC=C3

Origin of Product

United States

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